
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione, also known as 2-((3-Phenoxyphenyl)methyl)-1,3-dioxolane, is an organic compound belonging to the class of oxindoles. It is a white solid that is insoluble in water, but soluble in organic solvents. The compound is of interest in the research and development of new drugs and compounds for the treatment of various diseases.
Wirkmechanismus
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been found to increase the levels of dopamine, which is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to reduce oxidative stress, which is thought to be responsible for its antioxidant effects. It has also been found to inhibit the growth of cancer cells, which is thought to be responsible for its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a good choice for laboratory experiments. Another advantage is that it is a relatively stable compound. However, one limitation is that it is not soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione. One potential direction is to further explore its potential use in the development of new drugs and compounds for the treatment of various diseases. Another potential direction is to further explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of mental health disorders.
Synthesemethoden
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methoxybenzaldehyde with 2-((3-Phenoxyphenyl)methyl)indane-1,3-dionemethoxy-4-methylpyridine, followed by the reaction of the resulting product with dimethylaminopyridine and finally the reaction of the resulting product with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been studied for its potential use in the development of new drugs and compounds for the treatment of various diseases. Studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to be effective in the treatment of depression, anxiety, and other mental health disorders.
Eigenschaften
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSDJUHHDCRQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

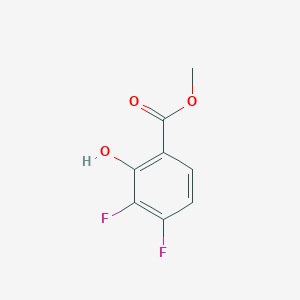
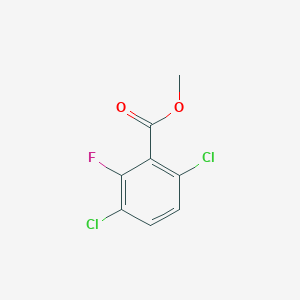

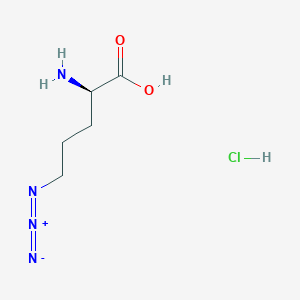
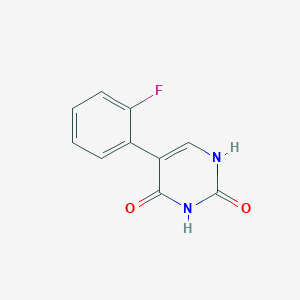



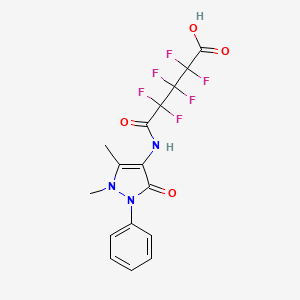
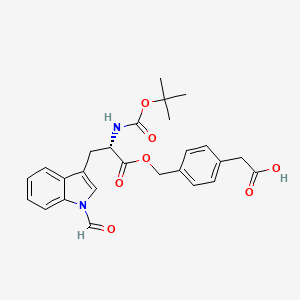
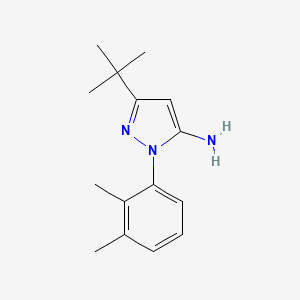

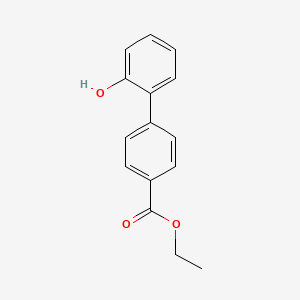
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)